molecular formula C8H9O4S- B1257522 p-Ethylphenylsulfate

p-Ethylphenylsulfate

Cat. No.: B1257522
M. Wt: 201.22 g/mol
InChI Key: DWZGLEPNCRFCEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is obtained by deprotonation of the sulfate group and is a major species at pH 7. The molecular formula of p-Ethylphenylsulfate is C8H9O4S, and it has a molecular weight of 201.22 g/mol.

Preparation Methods

The preparation of 4-ethylphenyl sulfate involves the sulfonation of 4-ethylphenol. This reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the product.

Chemical Reactions Analysis

4-ethylphenyl sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it back to 4-ethylphenol.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-ethylphenyl sulfate has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its role in metabolic pathways and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-ethylphenyl sulfate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in sulfate conjugation reactions. These enzymes catalyze the transfer of the sulfate group to other molecules, thereby modifying their biological activity. The pathways involved in these reactions are crucial for the metabolism and detoxification of various compounds.

Comparison with Similar Compounds

4-ethylphenyl sulfate can be compared with other phenyl sulfate compounds, such as:

  • Phenyl sulfate
  • Methylphenyl sulfate
  • Ethylphenyl sulfate

What sets 4-ethylphenyl sulfate apart is its unique ethyl group, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(4-ethylphenyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZGLEPNCRFCEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O4S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85734-98-1
Record name 4-Ethylphenyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085734981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHYLPHENYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN9NBX62HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Ethylphenylsulfate
Reactant of Route 2
Reactant of Route 2
p-Ethylphenylsulfate
Reactant of Route 3
Reactant of Route 3
p-Ethylphenylsulfate
Reactant of Route 4
p-Ethylphenylsulfate
Reactant of Route 5
p-Ethylphenylsulfate
Reactant of Route 6
Reactant of Route 6
p-Ethylphenylsulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.